Phthalazine-5,8-dione

Descripción general

Descripción

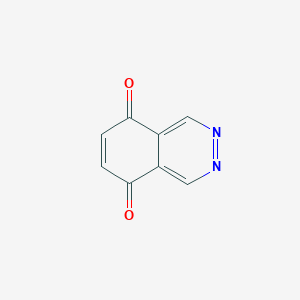

Phthalazine-5,8-dione is a heterocyclic compound that belongs to the class of phthalazines It is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring, with two ketone groups at the 5 and 8 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phthalazine-5,8-dione can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with hydrazine, followed by oxidation. The reaction typically proceeds as follows:

Condensation: Phthalic anhydride reacts with hydrazine to form phthalhydrazide.

Oxidation: Phthalhydrazide is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Análisis De Reacciones Químicas

Halogenation and Substitution Reactions

Phthalazine-5,8-dione undergoes electrophilic substitution, particularly halogenation:

-

Chlorination : Treatment with POCl₃/PCl₅ converts phthalazinone to 6,7-dichloro-5,8-phthalazinedione in 49% yield .

-

Amination : Reaction with arylamines (e.g., aniline) in ethanol under reflux yields 6-(arylamino)phthalazine-5,8-diones (42–95% yield) .

Example :

Ring Contraction to Phthalimides

Treatment with ceric ammonium nitrate (CAN) induces a ring contraction :

-

Substrates : 5,8-Dimethoxy or 5-hydroxy-8-methoxy derivatives.

-

Products : Fluorescent 3,6-dimethoxyphthalimide (yield: 85%) or N-amino-3-hydroxy-6-methoxyphthalimide .

Mechanism :

-

Oxidative cleavage of the phthalazine ring by CAN.

-

Rearrangement to form phthalimide derivatives via radical intermediates.

Catalytic Functionalization

Reusability of Cu(OTf)₂ :

Figure 1 : Catalyst reusability in phthalazine synthesis

| Cycle | 1 | 2 | 3 | 4 | 5 | 6 |

|---|---|---|---|---|---|---|

| Yield | 97% | 95% | 95% | 94% | 92% | 91% |

Structural and Mechanistic Insights

-

Tautomerism : Phthalazine-1,4-diones exist in equilibrium with N-aminophthalimides, confirmed by Vilsmeier derivatization .

-

Fluorescent labeling : Ring-contracted phthalimides exhibit strong fluorescence, enabling applications in biochemical probes .

This compound’s versatility in multi-component syntheses, halogenation, and ring contractions underscores its utility in medicinal and materials chemistry. Future research may explore its catalytic asymmetric functionalization and optoelectronic applications.

Aplicaciones Científicas De Investigación

Biological Activities

Phthalazine-5,8-dione has been investigated for various biological activities. Its derivatives exhibit significant pharmacological properties, including:

- Antifungal Activity : Studies have shown that 6-arylamino-phthalazine-5,8-diones demonstrate potent antifungal effects against various strains, suggesting their potential as antifungal agents in clinical applications .

- Antidiabetic Properties : Recent research highlighted the α-glucosidase inhibitory activity of pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. These compounds were synthesized and evaluated for their ability to control post-prandial hyperglycemia, with some showing promising results comparable to standard drugs like Acarbose .

- Anticancer Potential : Phthalazine derivatives have been explored as DNA intercalators, which can inhibit cancer cell proliferation. The synthesis of 6,7-dichloro-5,8-phthalazinedione has been linked to the development of novel anticancer agents targeting specific cancer cell lines .

Synthetic Methodologies

The synthesis of this compound and its derivatives employs various innovative approaches:

- One-Pot Multicomponent Reactions : A notable method involves the one-pot synthesis of substituted 1H-pyrazolo[1,2-b]phthalazine-5,10-diones using phthalhydrazide, aromatic aldehydes, and malononitrile in the presence of a copper triflate catalyst. This method is efficient and aligns with green chemistry principles by minimizing solvent use and maximizing yield .

- Chloroxidation Techniques : The synthesis of 6,7-dichloro-5,8-phthalazinedione through chloroxidation of 5,8-diaminophthalazine has been optimized to improve yields significantly compared to previous methods .

Case Studies and Research Findings

Several studies provide insights into the applications and efficacy of phthalazine derivatives:

Mecanismo De Acción

The mechanism of action of phthalazine-5,8-dione and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target.

Comparación Con Compuestos Similares

Phthalazine-5,8-dione can be compared with other similar compounds, such as:

Phthalazine-1,4-dione: Another phthalazine derivative with different substitution patterns and properties.

Pyrazolo[1,2-b]phthalazine-5,10-dione: A compound with a fused pyrazole ring, exhibiting distinct chemical and biological activities.

Actividad Biológica

Phthalazine-5,8-dione is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Synthesis of this compound

This compound can be synthesized through several methods, typically involving the nitration of phthalazine followed by reduction processes. For instance, one method involves the reaction of phthalazine with concentrated sulfuric acid and potassium nitrate at elevated temperatures, yielding a yellow-tan precipitate of 5-nitrophthalazine as an intermediate before further processing to obtain this compound .

Biological Activity Overview

This compound exhibits a wide range of biological activities including:

- Anticancer Activity : Research indicates that derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including poly(ADP-ribose) polymerase (PARP) and phosphodiesterase (PDE), contributing to its therapeutic potential.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound derivatives. For example, a study reported the cytotoxic effects of several derivatives against human cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The results are summarized in Table 1 below:

Table 1: IC50 Values of Phthalazine Derivatives Against Cancer Cell Lines

| Compound | IC50 (μM) HCT-116 | IC50 (μM) MDA-MB-231 |

|---|---|---|

| 7c | 1.36 | 6.67 |

| 8b | 2.34 | 16.03 |

| Cisplatin | 3.67 | 5.71 |

| 9 | 34.3 | >50 |

The compounds 7c and 8b exhibited particularly potent cytotoxicity in the low micromolar range, suggesting their potential as lead compounds for further development in cancer therapy .

Antimicrobial Activity

The antibacterial efficacy of phthalazine derivatives was assessed through zone of inhibition tests against common bacterial strains. Notably:

Table 2: Antibacterial Activity of Phthalazine Derivatives

| Compound | Inhibition Zone (mm) Staphylococcus aureus | Inhibition Zone (mm) Escherichia coli |

|---|---|---|

| 8c | 12 | 11 |

| Other Compounds | 6–10 | 6–10 |

Compound 8c demonstrated significant antibacterial activity with inhibition zones indicating effective antimicrobial properties .

The anticancer activity of phthalazine derivatives is attributed to their ability to induce apoptosis in cancer cells. Mechanistic studies revealed that these compounds enhance the expression of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression leads to increased activation of caspases involved in the apoptotic pathway .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated a series of phthalazine derivatives against various cancer cell lines and found that certain compounds exhibited higher activity than standard chemotherapeutics like cisplatin. For instance, compound 48a showed IC50 values significantly lower than those for established drugs, indicating its potential as a new therapeutic agent .

- Antibacterial Evaluation : Another research focused on the synthesis and evaluation of phthalazine derivatives for their antibacterial properties against resistant strains. The study highlighted that modifications to the phthalazine core could enhance antibacterial activity significantly compared to parent compounds .

Propiedades

IUPAC Name |

phthalazine-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c11-7-1-2-8(12)6-4-10-9-3-5(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNJUOZCRMSPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=CN=NC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434816 | |

| Record name | Phthalazine-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147088-71-9 | |

| Record name | Phthalazine-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.